Fluorescent Brightener 24 (Technical Grade)
Description
Structure
2D Structure
Properties
IUPAC Name |
tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFMEQTUGKXEQF-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N12Na4O16S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1165.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for Fluorescent Brightener 24
Established Synthetic Pathways
The synthesis of Fluorescent Brightener 24 typically involves multi-step condensation reactions, a common strategy for the preparation of stilbene (B7821643) derivatives. These pathways are designed to build the core 4,4'-bis(2-sulfostyryl)biphenyl structure through carefully controlled chemical transformations.
The industrial synthesis of Fluorescent Brightener 24 and similar stilbene-based brighteners often commences with the oxidative condensation of 4-nitrotoluene-2-sulfonic acid. This foundational step yields 4,4'-dinitrostilbene-2,2'-disulfonic acid, a key intermediate in the production of many optical brighteners. The synthesis of this intermediate has been a subject of extensive research to improve efficiency and reduce by-product formation. nih.gov
The general approach for synthesizing stilbene structures, which forms the backbone of Fluorescent Brightener 24, often employs classic organic reactions such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Perkin reactions. mdpi.com
Wittig Reaction: This method involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. google.com For the synthesis of stilbene derivatives, a benzylphosphonium salt is typically reacted with a benzaldehyde (B42025) derivative.
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more reactive than a phosphonium ylide, and often leads to higher yields of the (E)-alkene isomer. mdpi.com
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid to produce an α,β-unsaturated aromatic acid, which can be a precursor to stilbenes. researchgate.net
A preparation method for 4,4'-bis(2-sulfostyryl)-1,1-biphenyl involves a multi-step process that includes feeding, heating, temperature maintenance, distillation, and purification steps. This process aims for high product yield and reduced solid waste. nih.gov
The following table summarizes the key condensation reactions used in stilbene synthesis:
| Reaction Name | Reactants | Key Features |
| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Forms a C=C double bond. |
| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone + Phosphonate Carbanion | A modification of the Wittig reaction, often with better yields and stereoselectivity for the E-isomer. |
| Perkin Reaction | Aromatic Aldehyde + Acid Anhydride | Yields an α,β-unsaturated aromatic acid, a stilbene precursor. |
The efficiency and selectivity of the synthesis of stilbene-based optical brighteners are highly dependent on the careful control of reaction parameters. Optimization of these parameters is crucial for maximizing product yield and purity while minimizing the formation of unwanted by-products.
Temperature: The temperature at which the condensation reactions are carried out significantly influences the reaction rate and the stability of the intermediates and final product. For the synthesis of stilbene-based optical brighteners for cellulosic fibers, the optimal application temperatures are typically between 40 and 60°C, as higher temperatures can decrease the exhaustion of the brightener onto the fabric. fibre2fashion.com
pH: The pH of the reaction medium is a critical factor, particularly in reactions involving amino and sulfonic acid groups, which are present in the precursors of many stilbene brighteners. For instance, in the synthesis of triazine-stilbene compounds, careful control of pH is essential to prevent unwanted side reactions. The chemical stability, solubility, and affinity of the optical brightening agents are all dependent on the pH of the solution. fibre2fashion.com
Molar Ratios: The stoichiometry of the reactants is another key parameter that must be optimized. The molar ratios of the condensing agents, catalysts, and substrates will determine the extent of the reaction and the potential for the formation of oligomeric or polymeric by-products.
The following table outlines the general effects of key reaction parameters on the synthesis of stilbene-based brighteners:
| Parameter | General Effect on Synthesis |
| Temperature | Affects reaction rate and product stability. Optimal range is crucial for maximizing yield. |
| pH | Influences the reactivity of functional groups and the solubility of reactants and products. |
| Molar Ratios | Determines the stoichiometry of the reaction and can impact the formation of by-products. |
Novel Synthetic Methodologies
In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for the synthesis of chemical compounds, including fluorescent brighteners. These novel methodologies aim to reduce the environmental impact of the manufacturing process and to create molecules with enhanced properties.
Green chemistry principles are increasingly being applied to the synthesis of optical brighteners to develop more environmentally friendly processes. nih.gov This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net The microwave-assisted synthesis of stilbene derivatives has been reported to be an efficient and environmentally benign approach. rsc.org
Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and are considered to be "green" solvents due to their low vapor pressure and high thermal stability. They have been explored as reaction media for various organic transformations, including the synthesis of stilbene derivatives. nih.gov The use of ionic liquids can facilitate product separation and catalyst recycling, contributing to a more sustainable synthetic process.
Functionalization of the Fluorescent Brightener 24 molecule is a key strategy for enhancing its properties, such as water solubility, photostability, and affinity for specific substrates. This can be achieved by introducing new functional groups onto the stilbene backbone or the terminal aromatic rings.
For example, the introduction of polyethylene (B3416737) glycol (PEG) chains can improve the water-solubility of stilbene-based fluorescent probes. nih.gov The synthesis of polymeric fluorescent whitening agents (PFWAs) based on a 4,4′-diamino-stilbene-2,2′-disulfonic acid (DSD acid)-triazine structure has been shown to improve water solubility and light stability. ncsu.edu Covalent bonding of the brightener to a polymer backbone can enhance photochemical stability and whitening performance. researchgate.net
Structural Modifications and Analog Development
The development of analogs of Fluorescent Brightener 24 through structural modifications is an active area of research aimed at creating new optical brighteners with tailored properties. By systematically altering the chemical structure, it is possible to fine-tune the absorption and emission characteristics, as well as other physicochemical properties of the molecule.
The synthesis of stilbene-based dyes with various substituents has been explored to investigate their effects on the absorption maxima and fluorescence efficiency. mdpi.com For instance, introducing benzoxazole (B165842) substituents can improve the solubility and fluorescence of stilbene dyes. The introduction of electron-donating or electron-withdrawing groups can be used to modulate the electronic properties of the stilbene chromophore and, consequently, its photophysical properties.
The development of novel stilbene-triazine symmetrical optical brighteners has been achieved through a three-step approach involving the successive replacement of the chloro groups of 2,4,6-trichloro-1,3,5-triazine under different temperature and pH conditions. researchgate.net This modular approach allows for the synthesis of a library of compounds with diverse functionalities and properties.
Synthesis of Stilbene-Triazine Derivatives
The foundational structure of Fluorescent Brightener 24 is a stilbene-triazine derivative. The synthesis of this class of compounds is a multi-step process that typically begins with the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This initial reaction forms a key intermediate, 4,4'-bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene-2,2'-disulphonic acid. researchgate.net The reactivity of the chlorine atoms on the triazine rings is temperature-dependent, allowing for a controlled, stepwise substitution.
The synthesis of Fluorescent Brightener 24, identified by its CAS number 12224-02-1, involves the sequential replacement of the remaining chlorine atoms on the triazine rings with specific amino compounds. Based on its chemical name, tetrasodium (B8768297) 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfonatophenyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate, the following substitutions occur:
First Substitution: The first chlorine atom on each triazine ring of the dichlorotriazinyl intermediate is typically reacted with an aniline (B41778) derivative. In the case of Fluorescent Brightener 24, this is 3-sulfanilic acid (3-aminobenzenesulfonic acid). This reaction is generally carried out under controlled pH and temperature conditions to ensure monosubstitution.
Second Substitution: The final chlorine atom on each triazine ring is then substituted with diethanolamine (B148213). This step completes the synthesis of the Fluorescent Brightener 24 molecule.
| Step | Reactants | Product | Key Conditions |
| 1 | 4,4'-diaminostilbene-2,2'-disulfonic acid + Cyanuric Chloride | 4,4'-bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene-2,2'-disulphonic acid | Low temperature (0-5 °C), controlled pH |
| 2 | Intermediate from Step 1 + 3-Sulfanilic Acid | Intermediate bis-monochlorotriazine | Moderate temperature, controlled pH |
| 3 | Intermediate from Step 2 + Diethanolamine | Fluorescent Brightener 24 | Higher temperature, controlled pH |
Incorporation of Specific Functional Groups for Targeted Research
The versatile stilbene-triazine scaffold of Fluorescent Brightener 24 allows for the incorporation of various functional groups to investigate and modify its properties for specific research purposes. This derivatization is achieved by replacing the amino substituents on the triazine rings with other functional moieties.
One area of research involves the introduction of amino acid groups . A series of novel stilbene-triazine derivatives containing various amino acid groups have been synthesized to evaluate their properties and potential applications. For instance, the reaction of the bis-monochlorotriazine intermediate with different amino acids can yield derivatives with altered solubility, binding affinities, and biological interactions. Research has shown that such derivatives can exhibit excellent whitening effects on cotton fibers. nih.gov Furthermore, the cytotoxicity of these compounds can be investigated, with studies indicating that certain amino acid-stilbene-triazine derivatives are nontoxic to specific cell lines. nih.govdeepdyve.com
Another strategy involves the incorporation of phenolic antioxidants . By introducing moieties such as 4-amino-2,6-di-tert-butylphenol (B1582558) onto the triazine ring, researchers have synthesized stilbene-triazine derivatives with enhanced photostability. researchgate.net The phenolic antioxidant group can help to mitigate the photodegradation of the fluorescent brightener, a crucial aspect for applications where prolonged exposure to light is expected. The physical properties, including whiteness and fastness, of these derivatives are then compared to standard brighteners to assess the impact of the incorporated functional group. researchgate.net
The following table summarizes research findings on the derivatization of stilbene-triazine compounds:
| Functional Group Incorporated | Research Focus | Key Findings |
| Various Amino Acids | Cytotoxicity and Whitening Efficacy | Derivatives showed excellent whitening effects and were found to be nontoxic to L-929 mouse fibroblast cells. nih.gov |
| Phenolic Antioxidants | Photostability and Physical Properties | The incorporation of antioxidant moieties can lead to improved fastness properties of the fluorescent brighteners. researchgate.net |
These examples of targeted derivatization highlight the adaptability of the stilbene-triazine structure for scientific investigation, enabling the development of fluorescent compounds with tailored properties for a range of specialized applications beyond conventional whitening.
Photophysical Properties and Spectroscopic Characterization
Fundamental Principles of Fluorescence in Fluorescent Brightener 24
Fluorescent Brightener 24, a prominent member of the distyrylbiphenyl (B371695) (DSBP) class of optical brightening agents, owes its functionality to the phenomenon of fluorescence. alfa-chemistry.com This process involves the absorption of high-energy electromagnetic radiation in the ultraviolet (UV) spectrum, which is invisible to the human eye, and the subsequent re-emission of this energy as lower-energy light in the visible blue portion of the spectrum. slideshare.nettextilelearner.netwikipedia.org The molecule's specific electronic and structural characteristics, primarily its extended system of conjugated double bonds, are fundamental to this photophysical behavior. wikipedia.orgchemicalbook.com
Fluorescent Brightener 24 exhibits a strong absorption of ultraviolet radiation, with a maximum absorption peak (λmax) typically observed between 348 nm and 350 nm. atamanchemicals.combestchem.hu This absorption is attributed to the electronic transitions within the molecule's conjugated π-electron system. When the molecule absorbs a photon of UV light, an electron is promoted from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to a higher energy level in the lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S₁). slideshare.net This process is primarily a π → π* (pi to pi-star) transition, which is characteristic of molecules with extensive conjugation, such as the stilbene (B7821643) derivatives from which Fluorescent Brightener 24 is derived. slideshare.netresearchgate.net The trans-isomer of the stilbene structure is the optically active form responsible for this absorption and subsequent fluorescence. slideshare.net
| Photophysical Property | Wavelength (nm) | Reference |
| Maximum UV Absorption (λmax) | 348 - 350 | atamanchemicals.combestchem.hu |
Following excitation to the S₁ state, the molecule quickly loses some energy through non-radiative processes like vibrational relaxation. It then returns to the electronic ground state (S₀) by emitting a photon of light. slideshare.net This emission of light is known as fluorescence. Due to the initial energy loss, the emitted photon has less energy and a longer wavelength than the absorbed photon, a phenomenon known as the Stokes shift. For Fluorescent Brightener 24, the peak of the fluorescence emission spectrum is in the blue-violet region of the visible spectrum, with a maximum intensity at approximately 435 nm. bestchem.hudbkgroup.org
Studies indicate that Fluorescent Brightener 24 has a high fluorescent quantum yield, meaning it efficiently converts the absorbed UV energy into emitted visible light. dbkgroup.orgraytopoba.com This high efficiency is a key factor in its effectiveness as an optical brightener. The quantum yield represents the ratio of photons emitted to photons absorbed.
| Photophysical Property | Wavelength (nm) | Reference |
| Maximum Fluorescence Emission (λem) | ~435 | bestchem.hudbkgroup.org |
The primary function of an optical brightener is to enhance the perception of whiteness. alfa-chemistry.com Many materials, such as natural fibers, paper, and polymers, have a tendency to absorb blue light, giving them a yellowish appearance to the human eye. alfa-chemistry.comtextilelearner.net Fluorescent Brightener 24 counteracts this by absorbing invisible UV light and re-emitting it as visible blue light. bestchem.hubrenntag.com This emitted blue light compensates for the blue light deficit of the material. wikipedia.org The result is not achieved by removing the yellow color (like bleaching) but by adding blue light, making the substrate appear whiter and brighter. textilelearner.net Because the brightener adds visible light to what is being reflected, a surface treated with it can emit more visible light than shines on it, contributing to the "brighter than white" effect. wikipedia.org
Spectroscopic Techniques for Characterization
The unique photophysical properties of Fluorescent Brightener 24 are primarily characterized using two key spectroscopic techniques: UV-Visible Spectroscopy and Fluorescence Spectroscopy.
UV-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com For Fluorescent Brightener 24, this method is essential for determining its absorption spectrum and confirming the wavelength of maximum absorbance (λmax). fda.gov By passing a beam of light through a solution of the compound and measuring the light that passes through, a spectrum is generated that plots absorbance versus wavelength. The resulting spectrum for Fluorescent Brightener 24 characteristically shows a strong peak around 349-350 nm, confirming its ability to absorb energy in the UV range required for fluorescence. atamanchemicals.combestchem.hufda.gov This technique is foundational for verifying the identity and concentration of the brightener in a solution. biocompare.com
Fluorescence spectroscopy is a highly sensitive and specific technique used to measure the light emitted from a sample. youtube.combiocompare.com It provides two key types of spectra for characterizing Fluorescent Brightener 24:
Excitation Spectrum: This is obtained by setting the emission monochromator to a fixed wavelength (e.g., the emission maximum of ~435 nm) and scanning through a range of excitation wavelengths. The resulting spectrum should closely resemble the absorption spectrum obtained from UV-Vis spectroscopy, confirming the wavelengths of light that are most effective at inducing fluorescence.
Emission Spectrum: This is measured by exciting the sample at its wavelength of maximum absorption (~349 nm) and scanning the emitted light across a range of wavelengths. dbkgroup.orgresearchgate.net This spectrum reveals the intensity and peak wavelength of the fluorescence, which for Fluorescent Brightener 24 is around 435 nm. bestchem.hudbkgroup.org
The high sensitivity of fluorescence spectroscopy makes it invaluable for detecting even trace amounts of the brightener and for studying its interaction and sorption efficiency on various substrates, such as textile fibers. fda.govscribd.com
| Technique | Purpose for Characterizing Fluorescent Brightener 24 | Key Parameters Measured |
| UV-Visible Spectroscopy | To measure the absorption of UV light and confirm the initial step of the fluorescence process. | Wavelength of Maximum Absorption (λmax) |
| Fluorescence Spectroscopy | To measure the emission of visible light after UV absorption and to determine excitation/emission characteristics. | Excitation Spectrum, Emission Spectrum, Wavelength of Maximum Emission (λem), Quantum Yield |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. While specific experimental NMR data for Fluorescent Brightener 24 is not extensively published, the expected chemical shifts for its proton (¹H) and carbon-13 (¹³C) nuclei can be predicted based on its known structure, which consists of a central trans-stilbene (B89595) core symmetrically substituted with triazine rings bearing both sulfophenylamino and bis(2-hydroxyethyl)amino groups.
The ¹H NMR spectrum would be complex, with distinct regions corresponding to aromatic protons, ethylenic protons of the stilbene core, and aliphatic protons from the diethanolamine (B148213) moieties. Aromatic protons on the stilbene and sulfophenyl groups would appear in the downfield region (typically 6.5-8.5 ppm). The ethylenic protons (–CH=CH–) of the trans-stilbene core are expected to produce a characteristic doublet around 7.0-7.5 ppm. Protons of the methylene (B1212753) groups (–CH₂–) in the diethanolamine substituents would be found in the more upfield region, likely between 3.0 and 4.5 ppm.
The ¹³C NMR spectrum would similarly provide a map of the carbon skeleton. Aromatic and ethylenic carbons would resonate in the 110-150 ppm range, while the carbons of the triazine rings would appear further downfield. The aliphatic carbons of the –CH₂– groups in the diethanolamine side chains are expected in the 50-70 ppm region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Units of Fluorescent Brightener 24
| Structural Unit | Nucleus | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Rings (Stilbene, Sulfophenyl) | ¹H | 6.5 - 8.5 |
| ¹³C | 115 - 150 | |
| Ethylenic Bridge (–CH=CH–) | ¹H | 7.0 - 7.5 |
| ¹³C | 125 - 135 | |
| Triazine Ring | ¹³C | 160 - 175 |
| Diethanolamine (–N(CH₂CH₂OH)₂) | ¹H | 3.5 - 4.5 (N-CH₂) |
| 3.0 - 4.0 (O-CH₂) | ||
| ¹³C | 50 - 60 (N-CH₂) |
Note: These are estimated values based on general principles and data for similar structural motifs.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of Fluorescent Brightener 24 is expected to display a series of characteristic absorption bands corresponding to its diverse functional groups. asianpubs.org
Key expected absorptions include a broad band in the 3200-3500 cm⁻¹ region due to O-H stretching of the hydroxyl groups and N-H stretching of the secondary amine linkers. The region from 1500-1600 cm⁻¹ would likely show multiple sharp peaks corresponding to C=C stretching in the aromatic rings and the stilbene double bond, as well as C=N stretching within the triazine rings. Strong, characteristic bands for the sulfonate (SO₃⁻) groups are expected around 1030-1080 cm⁻¹ (symmetric stretching) and 1150-1250 cm⁻¹ (asymmetric stretching). nih.gov The out-of-plane bending of the C-H bonds on the trans-disubstituted double bond typically gives rise to a strong absorption near 965 cm⁻¹. nih.gov
Table 2: Predicted Characteristic FT-IR Absorption Bands for Fluorescent Brightener 24
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 | O–H and N–H Stretching | Hydroxyl, Secondary Amine |
| 3100 - 3000 | C–H Stretching | Aromatic and Vinylic |
| 2960 - 2850 | C–H Stretching | Aliphatic (–CH₂–) |
| 1600 - 1500 | C=N and C=C Stretching | Triazine Ring, Aromatic Rings |
| 1250 - 1150 | S=O Asymmetric Stretching | Sulfonate (SO₃⁻) |
| 1100 - 1000 | C–O and C–N Stretching | Alcohol, Amine |
| 1080 - 1030 | S=O Symmetric Stretching | Sulfonate (SO₃⁻) |
Note: These are predicted ranges. The exact position and intensity of peaks can be influenced by the molecular environment.
Photochemical Mechanisms and Excited State Dynamics
Upon absorption of UV radiation, the excited state of Fluorescent Brightener 24 can undergo several competing processes that dictate its efficiency and stability. These photochemical pathways are critical to its performance and longevity as a whitening agent.
Isomerization Processes (e.g., Trans-Cis Isomerization)
One of the most significant photochemical reactions for stilbene-based compounds is the reversible isomerization around the central ethylenic double bond. sci-hub.se Fluorescent Brightener 24 typically exists as the thermodynamically stable trans (or E) isomer. This isomer has a planar, highly conjugated structure, which is responsible for its strong absorption of UV light and subsequent intense blue fluorescence. researchgate.net
Fluorescence Quenching Mechanisms
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For Fluorescent Brightener 24, several quenching mechanisms can reduce its brightening efficiency.
Aggregation-Caused Quenching (ACQ): Due to its large, planar aromatic structure, FB 24 is susceptible to π–π stacking and aggregation, especially at high concentrations or when adsorbed onto a substrate. researchgate.net This close association between molecules can create non-radiative decay pathways for the excited state, leading to a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching. vanderbilt.edu
Collisional Quenching by Oxygen: Molecular oxygen is a well-known and efficient quencher of fluorescence. As a triplet-state molecule in its ground state, oxygen can interact with the excited singlet state of the brightener through a collisional, diffusion-controlled process. This interaction promotes intersystem crossing to the brightener's triplet state, which then typically decays non-radiatively, thus quenching the fluorescence.
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) is another mechanism that can compete with fluorescence, leading to quenching. In a PET process, the electronically excited molecule either donates or accepts an electron to or from another molecule, or another part of the same molecule.
The excited stilbene core, particularly when substituted with electron-donating groups like the amino functions present in FB 24, can act as a potent electron donor. Upon excitation, an electron can be transferred from the excited brightener to a suitable electron acceptor in its environment. This process generates a radical ion pair and provides a non-radiative decay pathway that quenches fluorescence. Potential electron acceptors could include impurities, other formulation components, or even another FB 24 molecule. Intramolecular PET may also be possible, where the electron-rich diethanolamine or sulfophenylamino groups act as donors and the electron-deficient triazine rings act as acceptors within the same excited molecule. The efficiency of PET is highly dependent on the redox potentials of the donor and acceptor and the solvent polarity. nih.gov
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating Fluorescent Brightener 24 from complex mixtures, enabling its subsequent detection and quantification. High-performance liquid chromatography (HPLC) is particularly prevalent due to its efficiency and versatility. newclothmarketonline.com
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a primary method for the quantitative analysis of fluorescent whitening agents like Fluorescent Brightener 24. newclothmarketonline.comnih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of fluorescence detection. youtube.com Since fluorescent brighteners are designed to fluoresce, this detection method is inherently suited for their analysis, offering significantly greater sensitivity—often 10 to 1,000 times more—than UV detection. youtube.comfda.gov
In a typical HPLC-FLD setup, the sample is first injected into the HPLC system, where it travels through a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, and the different components of the sample are separated based on their interactions with the stationary phase. For stilbene-type brighteners, reversed-phase columns, such as C18, are commonly used. nih.govfda.govkoreascience.kr
After separation, the column eluent passes through a fluorescence detector. youtube.com The detector uses a light source, like a xenon lamp, to excite the molecules at a specific wavelength (excitation wavelength, λex). Fluorescent Brightener 24 absorbs this ultraviolet light and re-emits it at a longer, visible wavelength (emission wavelength, λem). fda.govmdpi.com This emitted light is measured by a photomultiplier tube, and the resulting signal is proportional to the concentration of the analyte. youtube.com The high specificity of this method comes from the unique excitation and emission wavelengths of the target compound. fda.gov
The method has been successfully applied to detect fluorescent brighteners in various samples, including food products, textiles, paper, and environmental waters. newclothmarketonline.comfda.govnih.govtu-dresden.de Method validation studies have demonstrated high sensitivity, with limits of detection (LODs) in the low microgram-per-kilogram (µg/kg) or nanogram-per-liter (ng/L) range. nih.govnih.gov
Table 1: HPLC-FLD Parameters for Fluorescent Brightener Analysis
This table summarizes typical parameters used in HPLC-FLD methods for the analysis of stilbene-type fluorescent brighteners.
| Parameter | Example Value/Condition | Source |
| Column | Reversed-phase C18 | nih.govfda.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | fda.govkoreascience.kr |
| Excitation λ (λex) | ~350 nm | fda.gov |
| Emission λ (λem) | ~430 nm | fda.gov |
| Detector | Fluorescence (FLD) or Diode-Array (DAD) with FLD | newclothmarketonline.com |
| LODs | 0.053 to 0.251 µg/kg | nih.gov |
Ion-Pair Chromatography (IPC) is a variation of reversed-phase HPLC that is particularly effective for separating ionic and highly polar compounds like the sulfonated stilbene (B7821643) derivatives, including Fluorescent Brightener 24. koreascience.krthermofisher.com Since these compounds are negatively charged (anionic) at neutral pH, they show little retention on traditional non-polar C18 columns and elute quickly with the mobile phase. koreascience.kritwreagents.com
IPC addresses this by adding an ion-pairing reagent to the mobile phase. technologynetworks.com This reagent is a large ionic molecule with a charge opposite to that of the analyte. thermofisher.com For anionic brighteners, a cationic reagent such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBABr) is used. koreascience.kr The reagent forms a neutral, hydrophobic ion pair with the analyte in the mobile phase. itwreagents.com This newly formed neutral complex can interact more strongly with the non-polar stationary phase, leading to increased retention and allowing for effective separation. koreascience.kritwreagents.com
The retention of the ion pairs can be controlled by adjusting several factors, including the type and concentration of the ion-pairing reagent, the pH of the mobile phase, and the proportion of organic solvent in the mobile phase. koreascience.krthermofisher.com A study on the analysis of seven stilbene-type FWAs found that an isocratic mobile phase of methanol-water containing TBABr and a citrate (B86180) buffer at pH 7.0 provided satisfactory separation on a C18 column. koreascience.kr This technique, often coupled with fluorescence detection, provides a reliable method for the simultaneous determination of various sulfonated FWAs in materials like paper. koreascience.kr
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative identification and purity assessment of fluorescent brighteners. umich.edusigmaaldrich.com It is often used for screening purposes or to monitor the progress of chemical reactions. umich.edu
In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel or alumina. umich.edu The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). The solvent moves up the plate by capillary action, carrying the sample components with it. Separation occurs as different compounds travel at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase. umich.edu
A key advantage of TLC for analyzing compounds like Fluorescent Brightener 24 is the ease of visualization. Since the compound is fluorescent, the separated spots can be directly observed under a UV lamp (typically at 254 nm or 365 nm). umich.edu3nh.com The brightener will appear as a bright blue or purple spot, confirming its presence. 3nh.com This non-destructive visualization method allows for the rapid screening of materials like paper products for the presence of optical brighteners. umich.edu3nh.com While primarily a qualitative tool, semi-quantitative analysis can be performed by comparing the size and intensity of the sample spot to those of standards.
Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. amazonaws.com When coupled with a separation technique like liquid chromatography (LC-MS), it provides a high degree of specificity and sensitivity, making it an invaluable tool for the identification and structural elucidation of Fluorescent Brightener 24 and related compounds. raytopoba.com
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, high-molecular-weight compounds like stilbene-derived optical brighteners. amazonaws.comresearchgate.net It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. mdpi.com
For sulfonated compounds such as Fluorescent Brightener 24, ESI-MS is typically operated in the negative-ion mode. researchgate.net This is because the sulfonate groups (-SO₃⁻) are easily deprotonated, forming negatively charged molecular ions, such as [M-H]⁻ or multi-charged ions depending on the number of sulfonate groups. For example, a tetrasulfonated stilbene derivative was observed to give a prominent ion corresponding to the [M-H]⁻ species in negative-ion mode. researchgate.net The resulting mass spectra are often straightforward, allowing for clear identification of the molecular ion and any adducts that may form. researchgate.netmdpi.com ESI-MS has been used to study the degradation products of stilbene-based brighteners and to analyze aromatic sulfonates in aquatic environments. researchgate.netbohrium.com
High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) combines the soft ionization of ESI with high-resolution mass analysis and the structural elucidation capabilities of tandem mass spectrometry (MS/MS). dntb.gov.uaresearchgate.net This advanced technique provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, and fragmentation data, which reveals information about its chemical structure. nih.gov
In an HR-ESI-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Fluorescent Brightener 24) is selected in the first mass analyzer. This ion is then fragmented by collision with an inert gas in a collision cell. The resulting product ions are analyzed in a second mass analyzer, generating a fragmentation spectrum. researchgate.net This spectrum serves as a structural fingerprint of the molecule.
This technique has proven essential for identifying fluorescent brighteners and their degradation products in complex samples. dntb.gov.uaresearchgate.net For example, researchers have used HPLC-HR-ESI-MS/MS to identify various optical brighteners in daylight fluorescent paints and to characterize their degradation pathways, such as hydroxylation and oxidation. dntb.gov.uaresearchgate.net The high resolving power allows for the separation of ions with very similar m/z values, and the fragmentation patterns provide unambiguous confirmation of the compound's identity, making it a powerful tool for both qualitative and quantitative analysis. nih.govnih.gov
Table 2: Summary of Analytical Techniques for Fluorescent Brightener 24
This interactive table compares the primary applications and principles of the discussed analytical methods.
| Technique | Principle | Primary Application | Key Information Provided |
| HPLC-FLD | Chromatographic separation followed by detection of native fluorescence. | Quantification | Concentration, Retention Time |
| Ion-Pair Chromatography | Reversed-phase HPLC with an added reagent to retain and separate ionic analytes. | Separation of Sulfonated Brighteners | Retention Time, Separation of Isomers |
| TLC | Separation on a planar adsorbent layer; visualization under UV light. | Qualitative Screening | Presence/Absence, Purity |
| ESI-MS | Soft ionization of molecules from solution for mass analysis. | Molecular Weight Determination | Mass-to-charge ratio (m/z) |
| HR-ESI-MS/MS | High-resolution mass analysis of precursor and product ions. | Structural Elucidation & Confirmation | Accurate Mass, Elemental Formula, Fragmentation Pattern |
Spectrophotometric and Fluorometric Methods
Spectrophotometric and fluorometric techniques are the cornerstones for the analysis of fluorescent brightening agents like FB 24, owing to their sensitivity and specificity. These methods capitalize on the inherent ability of FB 24 to absorb ultraviolet (UV) light and emit it in the visible blue spectrum.
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of fluorescent brighteners in materials such as textiles and paper. The methodology is based on the principle that the amount of UV light absorbed by a solution containing the brightener is directly proportional to its concentration. As a stilbene derivative, Fluorescent Brightener 24 typically exhibits maximum absorbance in the UV range, generally between 340 and 400 nm. nih.govchemicalbook.comtextilelearner.net By preparing standard solutions of known concentrations and measuring their absorbance, a calibration curve can be established to determine the concentration of the brightener in unknown samples.
| Parameter | Value/Range | Method | Reference |
| Wavelength of Max. Absorption (λmax) | 340 - 400 nm | UV-Vis Spectrophotometry | nih.govchemicalbook.com |
| Principle | Beer-Lambert Law | UV-Vis Spectrophotometry | General Knowledge |
| Application | Quantification in textiles and paper | UV-Vis Spectrophotometry | textilelearner.net |
Note: The exact λmax can vary depending on the solvent and the specific formulation of the brightener.
Fluorometry, or fluorescence spectroscopy, offers higher sensitivity and specificity compared to spectrophotometry, making it particularly suitable for detecting trace amounts of Fluorescent Brightener 24 in environmental samples like water. vt.edu This technique involves exciting the sample with UV light at its maximum absorption wavelength and measuring the intensity of the emitted light at a longer wavelength in the blue region of the visible spectrum (typically 400-440 nm). chemicalbook.comvt.educa.gov The intensity of the emitted fluorescence is proportional to the concentration of the brightener. High-end fluorometers are capable of measuring concentrations in the microgram per liter (µg/L) range. vt.edu
| Parameter | Value/Range | Method | Reference |
| Excitation Wavelength Range | 360 - 365 nm | Fluorometry | vt.educa.gov |
| Emission Wavelength Range | 400 - 440 nm | Fluorometry | chemicalbook.comvt.educa.gov |
| Limit of Quantitation (LOQ) for similar FWAs in water | 0.01 - 0.1 µg/L | HPLC with Fluorescence Detection | nih.gov |
A significant challenge in the fluorometric analysis of environmental samples is the interference from natural organic matter (NOM), such as humic and fulvic acids, which also fluoresce in a similar spectral region. usgs.gov To distinguish the fluorescence signal of FB 24 from that of NOM, researchers have developed several strategies. One effective approach is based on the differential photodecay rates between fluorescent brighteners and NOM when exposed to UV light. usgs.govsccwrp.org Fluorescent brighteners tend to degrade, and thus their fluorescence diminishes, more rapidly than that of NOM. sccwrp.orgresearchgate.net By measuring the fluorescence before and after a period of UV exposure (e.g., 5 minutes), a significant drop in fluorescence (e.g., >30%) can indicate the presence of optical brighteners. usgs.govsccwrp.org
| Method | Principle | Key Finding | Reference |
| Photodecay Analysis | Differential degradation rates under UV light | A >30% reduction in fluorescence after 5 minutes of UV exposure suggests the presence of optical brighteners. | usgs.govsccwrp.org |
| Two-Phase UV Exposure | Comparison of initial and subsequent fluorescence loss rates | The rapid initial decay of brighteners contrasts with the more linear and slower decay of NOM. | usgs.gov |
Sample Preparation and Extraction Techniques
Effective sample preparation is paramount for accurate quantification of Fluorescent Brightener 24, as it involves isolating the compound from the sample matrix and concentrating it for analysis. The choice of extraction technique depends on the nature of the substrate.
Solid-phase extraction (SPE) is a robust and widely used technique for the preconcentration and cleanup of fluorescent brighteners from aqueous samples. nih.gov The method involves passing the water sample through a cartridge packed with a solid adsorbent material. For anionic stilbene derivatives like FB 24, reversed-phase cartridges such as C18 are commonly employed, often in conjunction with an ion-pairing reagent to enhance retention. nih.gov More recently developed sorbents, such as weak anion exchange and reversed-phase mixed-mode cartridges (e.g., Oasis WAX), have shown high efficiency in extracting these compounds. nih.gov The retained brighteners are then eluted with a small volume of an organic solvent, such as methanol, before instrumental analysis. nih.gov
| Parameter | Description | Typical Values/Reagents | Reference |
| SPE Cartridge Type | Sorbent material for analyte retention | C18, Oasis WAX (Weak Anion Exchange) | nih.govnih.gov |
| Ion-Pairing Reagent | Enhances retention of anionic brighteners | Tetrabutylammonium hydrogensulfate (TBA) | nih.gov |
| Elution Solvent | Solvent to recover the analyte from the cartridge | Methanol | nih.gov |
| Recovery Rates for similar FWAs | Percentage of analyte recovered from spiked samples | 73 - 89% | nih.gov |
| Precision (RSD) for similar FWAs | Relative Standard Deviation | 2.6 - 8.9% | nih.gov |
For solid materials like textiles and paper, hot-water extraction is a common and effective method for releasing Fluorescent Brightener 24. fibre2fashion.com The sample is typically immersed in hot water (e.g., 60-65°C or boiling) for a specified period, allowing the water-soluble brightener to dissolve into the aqueous phase. alfa-chemistry.com The efficiency of the extraction can be influenced by factors such as temperature, duration, and the pH of the water. Following extraction, the aqueous extract can be further concentrated and purified using techniques like SPE before quantification. newclothmarketonline.com
| Parameter | Description | Typical Conditions | Reference |
| Extraction Medium | Solvent used to extract the brightener | Water | fibre2fashion.comalfa-chemistry.com |
| Temperature | Enhances the solubility and extraction rate | 40 - 60°C up to boiling | fibre2fashion.com |
| Application | Substrates suitable for this method | Cellulosic fibers (cotton), paper | fibre2fashion.com |
| Post-Extraction Step | Further processing of the aqueous extract | Solid-Phase Extraction (SPE) | newclothmarketonline.com |
Environmental Fate and Degradation Pathways
Environmental Distribution and Compartmentalization
The environmental distribution of Fluorescent Brightener 24 is largely dictated by its strong affinity for solid matrices and its behavior in aqueous environments.
Fluorescent Brightening Agents (FBAs) exhibit a high tendency to adsorb to particulate matter. While specific studies on Fluorescent Brightener 24 are limited, data from structurally similar stilbene-type brighteners indicate a strong adsorption to soil and sediment. For instance, C.I. Fluorescent Brightener 220, another stilbene (B7821643) derivative, has been shown to adsorb strongly to soil, leading to the assumption that it will also accumulate in the sediment compartment. oecd.org This behavior is common for FBAs, which are designed to attach to fibers in textiles and paper. heraproject.com In environmental systems, they similarly bind to organic matter and mineral surfaces in soil and sediment.
This strong adsorption is a key factor in their environmental compartmentalization. When released into aquatic environments, a significant portion of these compounds is expected to partition from the water column to the sediment. Research on another related compound, Fluorescent Brightener 28, showed that 83.6% of the substance was removed from the water phase due to adsorption during a 24-hour study. industrialchemicals.gov.au This suggests that soil and sediment are major sinks for stilbene-type fluorescent brighteners. The risk to sediment-dwelling organisms is a consideration due to this potential for accumulation. oecd.orgindustrialchemicals.gov.au
Table 1: Adsorption Characteristics of Structurally Similar Fluorescent Brighteners
| Compound | Finding | Implication for Environmental Fate |
| C.I. Fluorescent Brightener 220 | High adsorption to soil experimentally determined. oecd.org | Expected to strongly adsorb to the sediment compartment. oecd.org |
| C.I. Fluorescent Brightener 28 | 83.6% removed by adsorption in a 24-hour inherent biodegradation test. industrialchemicals.gov.au | Indicates rapid partitioning from water to solid phases like sludge and sediment. |
Fluorescent Brightener 24 and similar compounds enter aquatic systems primarily through the discharge of wastewater from residential and industrial sources, such as laundries and paper mills. industrialchemicals.gov.au In wastewater treatment plants (STPs), their high affinity for solids leads to significant removal from the liquid effluent. FBAs strongly adsorb to sewage sludge during the treatment process. industrialchemicals.gov.au Monitoring data from STPs treating industrial wastewater containing C.I. Fluorescent Brightener 220 showed removal rates of over 75% to more than 95%. oecd.org
The portion of the brightener that remains in the treated wastewater is discharged into surface waters. Due to its chemical structure, Fluorescent Brightener 24 is a salt and is soluble in water. oecd.org However, its environmental persistence in aquatic systems is influenced by its tendency to adsorb to suspended solids and sediment, as well as its susceptibility to degradation processes like photolysis. oecd.orgheraproject.com
Abiotic Degradation Mechanisms
Abiotic processes, particularly those induced by sunlight, are the primary degradation pathways for Fluorescent Brightener 24 in the environment. The compound is not expected to readily biodegrade. industrialchemicals.gov.au
Stilbene-based brighteners are designed to absorb UV light and re-emit it as blue light, a property that also makes them susceptible to photodegradation. The structure of Fluorescent Brightener 24 can absorb terrestrial UV sunlight in the 300-400 nm range, initiating photochemical reactions. oecd.org
Both direct and indirect photolysis contribute to the degradation of stilbene-type brighteners in sunlit surface waters.
Direct Photolysis: This process involves the direct absorption of solar radiation by the brightener molecule, leading to its transformation. Studies on the closely related C.I. Fluorescent Brightener 220 in eutrophic lake water demonstrated rapid direct photolysis when irradiated with sunlight. The half-life was measured to be as short as 3.9 hours in the absence of natural organic material and 5.2 hours in its presence. oecd.org This indicates that direct photolysis is a significant and rapid elimination process in the upper layers of surface waters. oecd.org
Indirect Photolysis: This pathway involves reactions with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH). Calculations for the cis- and trans-isomers of C.I. Fluorescent Brightener 220 showed a mean half-life of 1.6 hours for degradation via reaction with OH radicals. oecd.org This suggests that indirect photolysis can also be a rapid degradation mechanism.
Table 2: Photolysis Half-life Data for C.I. Fluorescent Brightener 220
| Photolysis Type | Conditions | Half-life (t½) |
| Direct | Eutrophic lake water, sunlight, without natural organic material | 3.9 hours oecd.org |
| Direct | Eutrophic lake water, sunlight, with natural organic material | 5.2 hours oecd.org |
| Indirect | Reaction with OH radicals (calculated) | 1.6 hours oecd.org |
The absorption of UV radiation can induce cleavage and transformation of the Fluorescent Brightener 24 molecule. The photolysis of C.I. Fluorescent Brightener 220 primarily yields a water addition product, resulting in an alcohol (72% of products), along with an aldehyde and several other unidentified minor products. oecd.org This transformation indicates that the stilbene or triazine components of the molecule are susceptible to UV-induced reactions. While the resulting molecules are of a similar size to the parent compound, their formation represents a breakdown of the original brightener. oecd.org Further research is needed to fully elucidate the specific cleavage pathways and intermediate photoproducts for Fluorescent Brightener 24.
Photolysis and Photodegradation Pathways
Formation and Persistence of Photodegradation Products
Stilbene-based fluorescent whitening agents (FWAs) are susceptible to photodegradation when exposed to sunlight in aquatic environments. The primary photochemical reaction for stilbene derivatives is the isomerization from the planar trans form, which is fluorescent, to the non-planar cis form, which does not fluoresce. This initial step is often followed by oxidative cleavage of the central ethylenic bond.
For stilbene-based FWAs, hydroxylation has been identified as a key initial mechanism in photodegradation, which can lead to the formation of colored photoproducts. nih.govresearchgate.net Research on a structurally similar compound, C.I. Fluorescent Brightener 220, indicates that photolysis can yield a primary water addition product (an alcohol), constituting about 72% of the degradation products, along with an aldehyde and several other unidentified minor products. oecd.org Furthermore, the formation of polyhydroxylated derivatives and subsequently stilbene quinones has been implicated as a cause of photoyellowing, where the FWA itself contributes to discoloration upon irradiation. nih.govresearchgate.net While these products are formed through photodegradation, some studies suggest that the resulting degradants may be persistent in the environment. industrialchemicals.gov.au
Hydrolysis under Varying Environmental Conditions
Based on the chemical structure of stilbene-type optical brighteners, they are not expected to undergo hydrolysis under typical environmental conditions in darkness. usgs.gov The bonds within the Fluorescent Brightener 24 molecule are generally stable against abiotic hydrolysis at environmentally relevant pH and temperature ranges.
Biotic Degradation Studies
Biotic processes play a significant role in the removal of Fluorescent Brightener 24 from wastewater, primarily through adsorption rather than biodegradation.
Biodegradability Assessments (e.g., Ready and Inherent Biodegradation)
Fluorescent Brightener 24 and related stilbene-type compounds are characterized by poor biodegradability. researchgate.net Standard assessments for ready and inherent biodegradability consistently show low rates of mineralization.
For instance, studies on the closely related C.I. Fluorescent Brightener 220 demonstrate its resistance to microbial breakdown. In a ready biodegradability test (OECD 301 A), only 1.2% degradation was observed over a 28-day period. oecd.orgindustrialchemicals.gov.au In an inherent biodegradability test (OECD 302 B), while some removal of dissolved organic carbon (DOC) was noted, it was not sustained, indicating a lack of significant biodegradation. industrialchemicals.gov.au This resistance to biodegradation suggests that Fluorescent Brightener 24 can persist in aquatic environments where other removal mechanisms are not prevalent.
Role of Adsorption in Biological Removal Processes
The primary mechanism for the removal of fluorescent brighteners during wastewater treatment is adsorption to sewage sludge. nih.gov Due to their chemical structure, these compounds have a strong affinity for particulate matter.
Monitoring data from industrial sewage treatment plants for C.I. Fluorescent Brightener 220 showed removal rates of over 75% to more than 95%, which was attributed to adsorption. oecd.org In laboratory tests, a significant portion of the compound is removed from the water phase by binding to the sludge. For example, one study found that 83.6% of a similar compound, FB-28, was removed via adsorption within 24 hours in an inherent biodegradability test, leading to the termination of the test. industrialchemicals.gov.au Similarly, another study reported that approximately 85% of optical brighteners adsorb to sludge during municipal wastewater treatment processes. usgs.gov This high adsorption potential means that a substantial fraction of Fluorescent Brightener 24 entering wastewater treatment plants will be partitioned to the sludge phase.
Environmental Monitoring and Mass Balance Studies
Field studies have confirmed the presence of fluorescent brighteners in various aquatic environments, where they serve as chemical markers for human-derived wastewater.
Field Studies in Aquatic Environments
Fluorescent whitening agents, including compounds like Fluorescent Brightener 24, are widely used as indicators of wastewater contamination from sources such as leaking sewer lines or failing septic systems. ca.gov Their presence in rivers and coastal waters is detected through fluorometric methods, which measure the characteristic fluorescence of these compounds under UV light. vt.edu
Field applications have successfully used the detection of FWAs to trace pollution plumes in various waterways. vt.edu For example, studies in mountain rivers have identified the presence of FWAs from both domestic and industrial sources by monitoring the decay of fluorescence intensity after exposing water samples to UV light, which mimics the effect of sunlight. researchgate.net While specific concentration data for Fluorescent Brightener 24 are not always differentiated from the broader class of FWAs, their detection confirms their release into and persistence in the aquatic environment. A mass balance study conducted in Lake Greifensee, Switzerland, for a similar stilbene-type FWA demonstrated that photodegradation is a key elimination pathway in the surface waters of a lake. heraproject.com
Table 2: Compound Names Mentioned
| Compound Name | CAS Number |
|---|---|
| Fluorescent Brightener 24 | 12224-02-1 |
| C.I. Fluorescent Brightener 220 | 16470-24-9 |
| C.I. Fluorescent Brightener 71 | 16090-02-1 |
Assessment of Environmental Persistence
Biodegradation
Fluorescent Whitening Agents (FWAs) of the stilbene class, including compounds structurally similar to Fluorescent Brightener 24, are generally not readily biodegradable. Studies on various optical brighteners have shown low biodegradability, with Biological Oxygen Demand (BOD5) to Chemical Oxygen Demand (COD) ratios often falling below the 0.5 threshold that would classify them as readily biodegradable nih.gov. For instance, one study on two different optical brighteners found BOD5/COD ratios of 0.37 (indicating low biodegradability) and 0.16 (indicating very poor biodegradability) nih.gov. While specific data for Fluorescent Brightener 24 is limited, the available information on structurally related compounds suggests a similar low potential for rapid and complete biodegradation in aquatic and terrestrial environments.
The removal of FWAs in wastewater treatment plants is often not due to biodegradation but rather through adsorption to sewage sludge oecd.orgindustrialchemicals.gov.au. This process effectively removes the compound from the water effluent but concentrates it in the sludge, which may then be incinerated, landfilled, or, in some cases, applied to agricultural land.
Photodegradation
A significant pathway for the degradation of Fluorescent Brightener 24 and related stilbene-type FWAs in the environment is photodegradation. These compounds are designed to absorb UV light and emit blue light, and this inherent property also makes them susceptible to degradation upon exposure to sunlight in aquatic environments.
Research on distyrylbiphenyl (B371695) (DSBP) type FWAs, which are closely related to Fluorescent Brightener 24, has demonstrated that photodegradation is a crucial process in their environmental fate nih.gov. One study conducted in a lake environment found that approximately 95% of the DSBP-type FWA supplied from sewage was photodegraded in the receiving rivers and the lake itself nih.gov. The primary photodegradation products of stilbene-type FWAs are typically aldehydes and alcohols, which are generally considered to be more readily biodegradable than the parent compound researchgate.netresearchgate.net.
The rate of photodegradation can be influenced by various environmental factors, including water clarity, depth, and the presence of other substances in the water that may absorb UV radiation.
Bioaccumulation
The potential for bioaccumulation of Fluorescent Brightener 24 is generally considered to be low. Environment Canada has assessed disodium distyrylbiphenyl disulfonate, a compound in the same class as Fluorescent Brightener 24, and has concluded that it is not suspected to be bioaccumulative ewg.org. The anionic nature of these molecules at environmental pH values tends to limit their ability to pass through biological membranes and accumulate in fatty tissues.
However, it is important to note that due to their tendency to adsorb to particulate matter and sediment, there is a possibility of exposure for benthic (sediment-dwelling) organisms. While the potential for significant bioaccumulation in the water column is low, the behavior of these compounds in sediment and the potential for uptake by organisms living in this compartment warrant consideration.
Table 1: Summary of Environmental Persistence of Stilbene-Type Fluorescent Brightening Agents
| Parameter | Assessment | Key Findings |
| Biodegradation | Not readily biodegradable | Low BOD5/COD ratios observed for similar compounds. Primary removal in wastewater treatment is via adsorption to sludge. |
| Photodegradation | Significant degradation pathway in aquatic environments | Studies on related DSBP compounds show up to 95% removal by photodegradation in surface waters. |
| Bioaccumulation | Low potential | Generally not considered bioaccumulative in the water column. Adsorption to sediment may lead to exposure for benthic organisms. |
Research Applications and Advanced Studies
Advanced Sensing and Indicator Systems
The inherent fluorescence of Fluorescent Brightener 24 is central to its application in advanced sensing and indicator technologies. Its ability to absorb ultraviolet light and emit visible blue light can be modulated by its local chemical environment, opening avenues for its use in detecting and quantifying various analytes and physical parameters. ranbarr.comobachemical.com
While a dedicated chemosensor based solely on Fluorescent Brightener 24 has not been extensively documented, its photophysical properties show sensitivity to environmental pH, suggesting its potential in this area. The fluorescence intensity of stilbene-triazine derivatives can be influenced by pH conditions. For instance, Fluorescent Brightener 24, also known by its commercial name Tinopal CBS-X, possesses sulfonic acid groups and aromatic rings. nih.gov These structural features make it highly polar and capable of forming ion-pair complexes. In acidic conditions, specific moieties on a target molecule can become protonated, creating a positive charge. This charge can then interact electrostatically with the negatively charged sulfonic groups of the brightener, leading to the formation of a stable ion-pair complex. nih.gov This interaction alters the electronic environment around the fluorophore, which can result in a significant enhancement or shift in the fluorescent signal compared to the brightener's native fluorescence. nih.gov This principle forms a viable basis for the development of fluorescence-based sensors.
Table 1: Factors Influencing the Fluorescence of Fluorescent Brightener 24 for Sensing Applications
| Influencing Factor | Mechanism of Action | Potential Sensing Application | Reference |
|---|---|---|---|
| pH | Changes in pH can alter the protonation state of the molecule or target analytes, affecting the electronic environment and thus the fluorescence intensity. | pH Chemosensing | |
| Ion Pairing | Electrostatic interactions between the brightener's sulfonate groups and positively charged analytes can form complexes that modify fluorescence emission. | Detection of specific cations or protonated molecules. | nih.gov |
The application of Fluorescent Brightener 24 in the specific field of photoinduced electron transfer (PET) sensors is not extensively detailed in available research. PET sensors typically consist of a fluorophore linked to a receptor, where electron transfer between the two components quenches fluorescence until the receptor binds to a target analyte, which inhibits the PET process and restores fluorescence. While stilbene-triazine compounds possess the necessary fluorophore characteristics, dedicated research documenting the design and function of a PET sensor utilizing Fluorescent Brightener 24 as the core component is not prominent.
Research into the direct application of Fluorescent Brightener 24 in Light Emitting Diodes (LEDs) is limited. However, studies on structurally related compounds indicate the potential of the stilbene (B7821643) chemical class in this technology. Stilbene derivatives have been investigated as blue-emitting materials for Organic Light Emitting Diodes (OLEDs). worldscientific.com For example, 1,2-bis-biphenyl ethene (1,2-BBPE) derivatives, synthesized from 4,4′-dibromo stilbene, have been used to fabricate OLEDs that exhibit blue electroluminescence. worldscientific.com Furthermore, other triazinylstilbene compounds, such as Fluorescent Brightener 28, have been used as high-performance photoinitiators for polymerization upon irradiation with LED light, demonstrating the interaction of these compounds with LED technology. researchgate.net These findings suggest that the stilbene-triazine core of Fluorescent Brightener 24 possesses photophysical properties that could be relevant for applications in OLEDs, though specific research is required.
Fluorescent Brightener 24, often referred to as Tinopal CBS-X in hydrological studies, is extensively used as a fluorescent tracer for environmental source tracking, particularly for identifying human-sourced water pollution. fluotechnik.org FWAs are prevalent in household laundry detergents and are consequently discharged in significant quantities into domestic wastewater. vt.eduresearchgate.net Their presence in water bodies can serve as a reliable indicator of contamination from sources like failing septic systems or sanitary wastewater discharges. vt.eduumn.edu
The utility of Fluorescent Brightener 24 as a tracer stems from several key properties:
High Fluorescence: It exhibits strong fluorescence, allowing for rapid and sensitive detection at very low concentrations, often below one part per billion. umn.edu
Stability: The fluorescence intensity of Tinopal CBS-X is not significantly affected by high concentrations of various ionic compounds, temperature changes, or variations in pH, making it robust for use in diverse water chemistries. researchgate.net
Distinct Signature: It fluoresces at shorter wavelengths (in the blue spectrum) than many naturally occurring fluorescent compounds and other common tracers like fluorescein, which helps in distinguishing its signal. researchgate.net
Detection is typically performed using fluorometers or spectrofluorophotometers. vt.eduumn.edu One effective method involves using unbrightened cotton pads, which have a high affinity for optical brighteners, to passively sample the water over several days. usgs.gov The pads are then retrieved and analyzed under UV light for fluorescence. usgs.gov
Table 2: Properties and Application of Fluorescent Brightener 24 (Tinopal CBS-X) as a Wastewater Tracer
| Property | Description | Advantage in Tracing | Reference |
|---|---|---|---|
| Source Specificity | Primarily found in domestic laundry detergents. | Acts as a specific indicator for human wastewater contamination. | vt.eduresearchgate.net |
| Detection Limit | Detectable at concentrations below 1 ppb. | High sensitivity allows for tracing even after significant dilution. | umn.edu |
| Environmental Stability | Fluorescence is stable across ranges of pH, temperature, and ionic strength. | Reliable performance in various environmental water conditions. | researchgate.net |
| Analytical Method | Fluorometry, spectrofluorophotometry, passive cotton pad sampling. | Provides both quantitative and qualitative detection options. | vt.eduumn.eduusgs.gov |
However, it is noted that the compound's recovery in some field experiments can be low, as it may form precipitates with divalent and trivalent cations like Ca²⁺ and Mg²⁺, affecting its conservative behavior as a tracer. researchgate.net
Interdisciplinary Research Areas
The interaction of Fluorescent Brightener 24 with various materials is a key area of interdisciplinary research, bridging chemistry, material science, and industrial engineering.
The adsorption of fluorescent whitening agents onto cellulosic fibers is fundamental to their function in the paper and textile industries. researchgate.net As a tetrasulfonated stilbene derivative, Fluorescent Brightener 24's interaction with cellulose (B213188) has been a subject of detailed kinetic studies. researchgate.net Research using techniques like surface plasmon resonance spectroscopy has allowed for the real-time exploration of the adsorption of different sulfonated OBAs onto cellulose thin films. elsevierpure.comnih.gov
These studies have identified several key mechanisms that govern the interaction between the brightener and cellulose:
Ionic Strength: The ionic strength of the solution significantly impacts the adsorption process. elsevierpure.comnih.gov
Cation Presence: The presence of bivalent cations, such as Ca²⁺, can influence the stability and adsorption characteristics of the brightener. Tetrasulfonated derivatives like Fluorescent Brightener 24 represent a compromise between stability towards cations and affinity for the pulp. researchgate.netelsevierpure.comnih.gov
Cellulose Surface Properties: The polarity and topography of the cellulose surface play a role in the adsorption mechanism. elsevierpure.comnih.gov
Brightener Solubility: The solubility of the OBA, which is modulated by the number of sulfonate groups, affects its affinity to the cellulose surfaces. researchgate.net
Kinetic studies show that the adsorption process involves the formation of a mono-molecular layer on the fiber surfaces, which can be characterized by Langmuir-type expressions. researchgate.net Understanding these adsorption kinetics is crucial for optimizing industrial processes, as continuous production often allows for only short residence times of the brighteners in the fiber suspension. elsevierpure.comnih.gov
Table 3: Key Factors Governing the Adsorption of Tetrasulfonated Brighteners on Cellulosic Fibers
| Governing Factor | Influence on Adsorption Kinetics | Research Finding | Reference |
|---|---|---|---|
| Degree of Sulfonation | Affects solubility and affinity to pulp; tetrasulfonated types offer a balance of properties. | Fewer sulfonate groups lead to more adsorption but lower stability in the presence of cations. | researchgate.net |
| Ionic Strength & Cations (e.g., Ca²⁺) | Modulates the electrostatic interactions between the anionic brightener and the cellulose surface. | Identified as one of four key independent mechanisms governing the interaction. | elsevierpure.comnih.gov |
| Surface Polarity | Affects the affinity and orientation of the brightener molecules at the cellulose interface. | A primary factor influencing the brightener-cellulose interaction. | elsevierpure.comnih.gov |
| Adsorption Model | The time-dependent behavior aligns with a mono-molecular adsorption layer. | Adsorption kinetics can be described by a Langmuir-type expression. | researchgate.net |
Visualization Techniques in Non-Human Biological Systems (e.g., Fungi, Plant Reproduction)
Fluorescent Brightener 24, also widely known as Calcofluor White M2R, is a valuable fluorescent stain for the visualization of various non-human biological systems due to its high affinity for β-1,3 and β-1,4 polysaccharides like cellulose and chitin (B13524). wikipedia.orgvtt.fi This property makes it an exceptional tool for highlighting the cell walls of fungi, plants, and algae. vtt.fi
In mycology, Fluorescent Brightener 24 is extensively used for the microscopic examination of fungal structures. researchgate.net It selectively binds to the chitin in fungal cell walls, causing them to emit a bright blue fluorescence under ultraviolet (UV) light, which provides high contrast against a dark background. wikipedia.orgresearchgate.net This technique is instrumental in studying fungal morphology, development, and host-pathogen interactions. For instance, it is used to visualize hyphae, spores, and septa in filamentous fungi, as well as the budding scars of yeast cells, which have a high chitin content. wikipedia.orgvtt.fi Research on Candida albicans has utilized Calcofluor White to analyze chitin distribution at the hyphal tip, revealing that environmental factors such as salts and sugars can influence chitin synthesis. researchgate.net Furthermore, live-cell imaging with low concentrations of the dye allows for the dynamic observation of fungal cell wall biogenesis and morphogenesis. rsc.org
In the realm of plant science, Fluorescent Brightener 24 is a key tool for studying plant cell wall structure and development. nih.gov It effectively stains cellulose, a primary component of plant cell walls, enabling detailed visualization of cellular organization in various plant tissues. nih.govnih.gov The dye is particularly useful in studies of plant reproduction. For example, it is employed to visualize the growth of pollen tubes, which is a critical process for fertilization in angiosperms. The staining of the callose and cellulose in the pollen tube wall allows for the detailed analysis of its morphology and growth dynamics. Researchers have used Calcofluor White to study the effects of various substances on pollen tube development and to investigate the structural integrity of the pollen intine layer.
The versatility of Fluorescent Brightener 24 is further demonstrated in its application to other organisms like dinoflagellates, where it is used to stain thecal plates, and in cellular slime molds to demonstrate the presence and location of cellulose during different life cycle stages. vtt.fi
| Biological System | Application | Target Polysaccharide | Observed Fluorescence | Key Research Findings |
|---|---|---|---|---|
| Fungi (e.g., Candida albicans, Filamentous Fungi) | Visualization of cell walls, hyphae, spores, septa, and budding scars. wikipedia.orgresearchgate.net Live-cell imaging of morphogenesis. rsc.org | Chitin | Bright Blue | Revealed that environmental stressors can alter chitin deposition in fungal cell walls. researchgate.net Enables dynamic tracking of cell wall synthesis. rsc.org |
| Plants (e.g., Angiosperms) | Staining of pollen tubes for reproduction studies. Visualization of cellulose in cell walls for developmental biology. nih.gov | Cellulose, Callose | Blue-Green | Facilitates the study of pollen tube growth dynamics and the structural integrity of the intine layer. |
| Algae (e.g., Dinoflagellates) | Staining of thecal plates. vtt.fi | Cellulose | Vivid Blue | Aids in the identification and structural analysis of armored dinoflagellates. vtt.fi |
| Cellular Slime Molds | Demonstration of cellulose at different life cycle stages. | Cellulose | Intense Blue | Allows for the temporal and spatial tracking of cellulose synthesis during development. |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods provide powerful tools for understanding the properties and interactions of molecules like Fluorescent Brightener 24 at an atomic level. These approaches complement experimental studies by offering insights into electronic structure, molecular behavior, and binding mechanisms that can be difficult to observe directly.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For stilbene-based compounds like Fluorescent Brightener 24, DFT and its time-dependent extension (TD-DFT) are particularly useful for understanding their photophysical properties, such as light absorption and fluorescence. These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the nature of electronic transitions.
While specific DFT studies on Fluorescent Brightener 24 are not abundant in the public literature, research on analogous stilbene-triazine and naphthyridine-stilbene derivatives demonstrates the utility of this approach. DFT calculations can elucidate how different functional groups and environmental factors, such as solvent polarity, influence the absorption and emission spectra of these molecules. For instance, such studies can predict how substitutions on the triazine rings or changes in the stilbene backbone affect the color and intensity of the fluorescence. This information is crucial for the rational design of new fluorescent probes with tailored properties.
| Computational Method | Calculated Property | Significance for Fluorescent Brightener 24 |
|---|---|---|
| DFT (e.g., B3LYP functional) | Ground-state geometry, HOMO-LUMO energies, electron density distribution. | Provides insights into the molecule's stability, reactivity, and the regions involved in electronic transitions. |
| TD-DFT | Excited-state energies, absorption and emission wavelengths (UV-Vis and fluorescence spectra). | Predicts the spectroscopic properties of the brightener and helps to understand the nature of its fluorescence. |
| Polarizable Continuum Model (PCM) | Solvent effects on electronic properties. | Models how the surrounding medium (e.g., water) influences the absorption and emission spectra. |
Molecular Dynamics Simulations of Compound Behavior
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique can provide detailed information about the conformational dynamics of Fluorescent Brightener 24 and its interactions with its environment. While specific MD simulation studies focused solely on Fluorescent Brightener 24 are limited, the principles of this method have been applied to similar systems, such as fluorescent probes and cellulose materials.
MD simulations could be employed to study the behavior of Fluorescent Brightener 24 in solution, providing insights into its flexibility and how it interacts with solvent molecules. More importantly, MD simulations can model the binding of the brightener to its biological targets, cellulose and chitin. By simulating a system containing Fluorescent Brightener 24 and a cellulose or chitin fibril, researchers could observe the binding process at an atomic level, identify the key intermolecular interactions responsible for binding, and understand how the brightener orients itself on the polysaccharide surface. Such simulations can also reveal how the binding affects the conformation of both the brightener and the polysaccharide.
Computational Modeling of Molecular Interactions
Computational modeling of molecular interactions, often employing techniques like molecular docking, is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This approach is instrumental in understanding the binding mechanisms of small molecules to biological macromolecules.
In the context of Fluorescent Brightener 24 (also known as Fluorescent Brightener 28), computational docking studies have been performed to investigate its interaction with proteins, specifically the proteasome-associated cysteine deubiquitinases UCHL5 and USP14. These studies predicted the binding affinities and identified the specific amino acid residues involved in the interaction. For example, the docking of Fluorescent Brightener 28 with UCHL5 suggested interactions between the sulfur of a cysteine residue and one of the triazine rings of the brightener, as well as interactions with an aspartic acid residue.
Similar computational approaches can be applied to model the interaction of Fluorescent Brightener 24 with its primary targets, chitin and cellulose. By creating a 3D model of the brightener and the polysaccharide, molecular docking simulations can predict the most stable binding modes. These models can reveal the importance of specific interactions, such as hydrogen bonds and van der Waals forces, in the binding process. Such computational studies can help to explain the high affinity and specificity of Fluorescent Brightener 24 for these polysaccharides and can guide the development of new fluorescent probes with enhanced binding properties.
Future Directions and Emerging Research Avenues
Development of Next-Generation Fluorescent Brighteners
The demand for visually appealing products with superior whiteness and brightness continues to drive the market for fluorescent brightening agents (FBAs). futuremarketinsights.com The global market for these agents was estimated at approximately $599.5 million in 2025 and is projected to reach around $1,419.2 million by 2035, growing at a CAGR of 9.0%. futuremarketinsights.com This growth is fueling research into the next generation of FBAs with improved properties and a reduced environmental footprint.
Key areas of research and development include:
Eco-friendly and Biodegradable Brighteners : There is a significant push towards developing biodegradable and non-toxic optical brighteners to address environmental concerns. futuremarketinsights.comgiiresearch.com Research is focused on creating sustainable and green chemical optical brighteners with zero-waste production processes. futuremarketinsights.com
Enhanced Performance and Stability : Efforts are underway to synthesize new FBAs with superior whitening effects, improved UV stability, and resistance to degradation. futuremarketinsights.comobachemical.com This includes the development of brighteners that are more resistant to quenching by other chemicals and have better fastness to sunlight. obachemical.comresearchgate.net
Novel Chemical Structures : Scientists are exploring new classes of fluorescent compounds to overcome the limitations of existing brighteners. For instance, new benzocoumaryl oxadiazolyls have been synthesized that exhibit strong blue-green fluorescence with large Stokes shifts. ajol.info Another study reported the synthesis of novel pyridopyrimidine fused pyranones which showed enhanced whitening properties compared to standard brighteners. iaea.org
Nanotechnology-Based and "Intelligent" Brighteners : Innovations include the development of nanotechnology-based fluorescent brighteners and "intelligent" brighteners that can respond to external stimuli like light. fscichem.com These advancements could lead to products with dynamic color-changing properties. fscichem.com
Application-Specific Formulations : There is a growing trend towards creating customized FBA formulations for specific high-performance applications in industries such as premium textiles, coatings, automotive, and electronics. giiresearch.comlucintel.com
A summary of some novel fluorescent brighteners and their key findings is presented in the table below.
| Novel Brightener Type | Key Research Findings | Potential Applications |
| Benzocoumaryl Oxadiazolyls | Exhibit strong blue-green fluorescence with large Stokes shifts (43 to 165 nm). ajol.info | Fluorescent brighteners ajol.info |
| Pyridopyrimidine Fused Pyranones | Showed pronounced enhancement in whitening properties over standard brighteners like Hostalux ESR. iaea.org | Fluorescent whitening agents for polyester (B1180765) fabric iaea.org |
| Lanthanide Activated Hybrid Micro-particles | Represent a novel way to produce fluorescent whitening agents through a sol-gel method. nih.gov | Fluorescent whitening agents nih.gov |
| Benzoxazole (B165842) Derivatives | Synthesized via a simple reaction using polyphosphoric acid for application on polyester fibers. researchgate.net | Optical brighteners for polyester fibers researchgate.net |
Advanced Analytical Techniques for Trace Detection and Speciation
The widespread use of fluorescent brighteners has necessitated the development of sensitive and specific analytical methods for their detection and quantification in various environmental matrices. These techniques are crucial for monitoring their environmental fate and ensuring regulatory compliance.
Advanced analytical techniques currently employed include:
Fluorometry : This is a common and rapid method for detecting the presence of optical brighteners in water samples. vt.eduturnerdesigns.com Fluorometers are used to measure the fluorescence of water samples when exposed to UV light, which can indicate contamination from sources like detergents and sewage. vt.edusolinst.com The instrument can detect fluorescent plumes in various water bodies, helping to identify pollution sources. vt.edu
High-Performance Liquid Chromatography (HPLC) : HPLC, often coupled with diode array and fluorescence detectors, is a powerful technique for the separation and quantification of specific fluorescent brighteners. patsnap.com This method can be used to determine the composition and content of stilbene-based brighteners in products like cosmetics and detergents. patsnap.com
Spectrofluorophotometry : Scanning spectrofluorophotometers are used to analyze the fluorescence spectrum of samples, which can help in the identification and measurement of optical brightener concentrations. umn.edu This technique can be applied to solid samples, such as polyethersulfone filters used to selectively extract brighteners from water. umn.edu
Solid Phase Extraction (SPE) : SPE is often used as a sample preparation step to isolate and concentrate fluorescent brighteners from complex matrices before analysis by other techniques like HPLC or fluorescence analysis. turnerdesigns.com
The table below summarizes some of the analytical techniques and their applications in detecting Fluorescent Brightener 24 and related compounds.
| Analytical Technique | Principle of Detection | Application |
| Fluorometry | Measures the intensity of fluorescence emitted by a sample when excited by UV light. vt.edu | Screening for optical brighteners in water to detect pollution from septic systems and sewage leaks. solinst.comunc.edupme.com |
| HPLC with Fluorescence Detection | Separates compounds based on their interaction with a stationary phase, followed by detection of fluorescent compounds. patsnap.com | Rapidly determining the composition and content of stilbene (B7821643) fluorescent brightening agents in cosmetics and detergents. patsnap.com |
| Spectrofluorophotometry with Solid Phase Extraction | Selectively removes optical brighteners from a solution onto a filter, which is then analyzed for its fluorescence spectrum. umn.edu | Detecting optical brighteners in samples collected around septic system drain fields at low concentrations. umn.edu |
Comprehensive Environmental Remediation Strategies
The environmental persistence and potential for bioaccumulation of some fluorescent brighteners are areas of concern. dirtylabs.comalkuhme.com Consequently, research is being directed towards understanding their degradation pathways and developing effective remediation strategies.
The primary degradation mechanism for many stilbene-based brighteners, including those similar in structure to Fluorescent Brightener 24, is photodegradation. alkuhme.comhufsd.edu This process involves the alteration of the chemical structure by sunlight. alkuhme.com The main photochemical reaction is the isomerization of the fluorescent trans form to the non-fluorescent cis form, which can be followed by the oxidative cleavage of the central double bond. google.comsci-hub.se
While photodegradation occurs, the rate can be slow for some compounds. vt.edu For instance, FWA-1, a triazinylaminostilbene, undergoes photodegradation of over 50% in 12 months. vt.edu The biodegradability of many fluorescent brighteners is also limited. dirtylabs.com For example, Fluorescent Brightener 220 is not readily biodegradable, showing only 1.2% degradation in a 28-day test. industrialchemicals.gov.au This persistence can lead to their accumulation in aquatic environments. dirtylabs.com
Current and emerging environmental remediation strategies focus on:
Enhanced Photodegradation : Research into methods to accelerate the natural photodegradation process.
Bioremediation : Investigating microorganisms that may be capable of degrading these persistent compounds.
Advanced Oxidation Processes (AOPs) : Exploring the use of AOPs, which generate highly reactive hydroxyl radicals, to break down fluorescent brighteners in wastewater treatment.
Adsorption : Utilizing adsorbent materials to remove these compounds from water.
Integration of Fluorescent Brightener 24 into Novel Functional Materials
Beyond their traditional use as whitening agents, the unique photophysical properties of Fluorescent Brightener 24 and similar compounds are being exploited in the development of novel functional materials.
Emerging applications include:
Sensors for Water Quality Monitoring : The fluorescent properties of optical brighteners make them useful as tracers for detecting human-sourced water pollution. solinst.compme.com Sensors have been developed to detect the presence of these compounds in water, which can indicate failing septic systems or sewage leaks. solinst.comproteus-instruments.com
Smart Textiles and Coatings : There is a trend towards integrating fluorescent brighteners into high-tech applications, including smart textiles and advanced coatings. fscichem.comlucintel.com These materials could have enhanced functionalities, such as providing UV protection or having antimicrobial properties. datahorizzonresearch.com
Flow Cytometry : Fluorescent whitening agents have been shown to be effective stains for the analysis of microorganisms, including vegetative cells and spores, using flow cytometry. nih.gov
Organic Light-Emitting Diodes (OLEDs) : Coumarin dyes, which are structurally related to some fluorescent brighteners, are used as dopants in OLEDs. ajol.info The development of new benzocoumarin derivatives suggests potential applications in this area. ajol.info
Ceramic Coatings : Fluorescent optical brighteners can be incorporated into ceramic coatings to allow for visual detection and identification of the coating. google.com
The integration of these fluorescent compounds into new materials opens up a wide range of possibilities for advanced technologies and applications.
Q & A
Q. What are the key spectroscopic characteristics of Fluorescent Brightener 24 (FB24), and how can they be experimentally validated?
Methodological Answer: FB24’s fluorescence properties (e.g., excitation/emission maxima, quantum yield) can be characterized using fluorescence spectroscopy. Calibrate the spectrometer with a reference standard (e.g., quinine sulfate) to ensure accuracy. For reproducibility, maintain consistent pH and solvent conditions, as these factors influence fluorescence intensity . UV-Vis absorption spectra should complement fluorescence data to confirm molar absorptivity and Stokes shift .
Q. How can FB24’s synthesis route be optimized to ensure purity for analytical applications?
Methodological Answer: FB24 is synthesized via condensation of 4,4'-diaminostilbene-2,2'-disulfonate with cyanuric chloride, followed by amination with diethanolamine and methylamine . To optimize purity:
Q. What analytical techniques are most effective for quantifying FB24 in aqueous solutions?
Methodological Answer:
- Fluorimetry : Prepare a calibration curve using FB24 standards (1–100 ppm). Correct for matrix effects by spiking samples with internal standards (e.g., Fluorescein).
- HPLC-UV/Vis : Use a mobile phase of acetonitrile:water (70:30) with 0.1% trifluoroacetic acid for separation. Retention time typically falls between 8–10 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictory data in FB24’s photostability studies across different substrates?
Methodological Answer: Contradictions often arise from variations in substrate composition (e.g., cellulose vs. synthetic polymers). Design experiments to:
- Control variables: Use standardized substrates (e.g., Whatman filter paper) and UV irradiation conditions (e.g., 365 nm, 500 W/m²).
- Quantify degradation via fluorescence decay kinetics and HPLC-MS to identify photoproducts .
- Compare results with computational models (e.g., DFT calculations) to predict degradation pathways .
Q. What experimental frameworks are suitable for investigating FB24’s environmental persistence in aquatic systems?
Methodological Answer:
- Microcosm Studies : Simulate natural water bodies with controlled parameters (pH, temperature, microbial activity). Monitor FB24 concentration via LC-MS/MS over 30 days.
- Toxicity Assays : Use Daphnia magna or algal cultures to assess ecotoxicological impacts. Measure LC50 and EC50 values with dose-response curves .
- Degradation Pathways : Apply advanced oxidation processes (e.g., UV/H2O2) and analyze intermediates using high-resolution mass spectrometry .
Q. How can researchers address challenges in detecting FB24 at trace concentrations (<1 ppb) in complex matrices (e.g., wastewater)?
Methodological Answer:
- Sample Preconcentration : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Elute with methanol and concentrate under nitrogen.
- Enhance Sensitivity : Employ fluorescence polarization immunoassay (FPIA) with FB24-specific antibodies. Validate with spike-recovery tests (85–115% recovery acceptable) .
- Matrix Interference Mitigation : Use tandem mass spectrometry (MS/MS) in selective reaction monitoring (SRM) mode to isolate FB24 ions (e.g., m/z 961 → 843) .
Methodological Guidelines for Experimental Design
- Reproducibility : Document solvent purity, instrument calibration logs, and environmental conditions (e.g., humidity for hygroscopic samples) .
- Data Contradictions : Perform robustness testing by replicating experiments across independent labs. Use statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers .
- Ethical Compliance : Ensure waste disposal adheres to EPA guidelines for fluorescent dyes (e.g., neutralization before discarding acidic/byproduct solutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
